molecular formula C18H16N4O2 B2991553 1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one CAS No. 1170300-40-9

1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Cat. No.: B2991553
CAS No.: 1170300-40-9
M. Wt: 320.352
InChI Key: WDYSRKOTIRHVJT-UHFFFAOYSA-N
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Description

1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone core, substituted with a benzyl group and a pyridinyl-oxadiazole moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Synthesis of the Pyridinyl-oxadiazole Moiety: This involves the formation of the oxadiazole ring, which can be synthesized from hydrazides and nitriles under oxidative conditions.

    Coupling Reactions: The final step involves coupling the pyrrolidinone core with the pyridinyl-oxadiazole moiety using suitable coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, leading to various derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Exploration as a candidate for drug development due to its potential biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one: can be compared with other pyrrolidinone derivatives and oxadiazole-containing compounds.

    Similar Compounds: this compound, 1-Benzyl-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, 1-Benzyl-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-benzyl-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-16-10-14(12-22(16)11-13-6-2-1-3-7-13)17-20-18(24-21-17)15-8-4-5-9-19-15/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYSRKOTIRHVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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